![molecular formula C15H13F3N2O B7462251 N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)
N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide, also known as MPTA, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of N-arylacetamides and has been studied for its ability to modulate various biological pathways. In
Scientific Research Applications
N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. Several studies have shown that N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Mechanism of Action
The exact mechanism of action of N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is not fully understood. However, studies have shown that N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide acts on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and GABA. N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has also been shown to modulate the activity of various enzymes and ion channels, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide can reduce inflammation by inhibiting the activity of various inflammatory mediators such as prostaglandins and cytokines. N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has also been shown to have analgesic effects by modulating the activity of various pain receptors. In addition, N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has been shown to have anticonvulsant effects by modulating the activity of various ion channels in the brain.
Advantages and Limitations for Lab Experiments
N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is also relatively inexpensive compared to other compounds that have similar therapeutic properties. However, one limitation of N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide. One area of research is the development of N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide analogs that have improved pharmacological properties. Another area of research is the study of N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide in combination with other compounds for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide in its pure form.
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-10-6-7-19-13(8-10)20-14(21)9-11-2-4-12(5-3-11)15(16,17)18/h2-8H,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIJYRVDXNKGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
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